Stereospecific Antibacterial Activity: Only the (3R,4S)-(−)-trans Enantiomer (CAS 105119-22-0) Is Active Against Staphylococcus aureus
In a direct head-to-head comparison of all four stereoisomers of whiskey lactone synthesized to >99% enantiomeric excess, only the (3R,4S)-(−)-trans isomer—i.e., CAS 105119-22-0—exhibited antibacterial activity against Staphylococcus aureus; the enantiomeric (3S,4R)-(+)-trans isomer and both cis-stereoisomers showed no detectable activity [1]. This stereospecificity was demonstrated using enantiomerically pure samples prepared via diastereomeric resolution with Cbz-L-proline and confirmed by chiral GC analysis [1]. The activity was further enhanced in the corresponding thiono-analogue series, where (3R,4S)-whisky thionolactone showed the strongest antibacterial activity of all tested compounds [1].
| Evidence Dimension | Antibacterial activity against Staphylococcus aureus |
|---|---|
| Target Compound Data | (3R,4S)-(−)-trans-whiskey lactone (CAS 105119-22-0): active |
| Comparator Or Baseline | (3S,4R)-(+)-trans (CAS 80041-01-6): inactive; (3S,4S)-cis: inactive; (3R,4R)-cis: inactive |
| Quantified Difference | Activity present exclusively in the (3R,4S)-(−)-trans isomer; zero activity in the other three stereoisomers |
| Conditions | All four stereoisomers synthesized at >99% ee; antibacterial assay against S. aureus (Shimotori et al., 2017) |
Why This Matters
This establishes CAS 105119-22-0 as the sole stereoisomer of whiskey lactone with antibacterial activity, enabling its use as a stereochemically defined lead scaffold in antimicrobial research where the racemic trans-mixture would confound structure–activity interpretation.
- [1] Shimotori, Y.; Hoshi, M.; Okabe, H.; Miyakoshi, T.; Kanamoto, T.; Nakashima, H. Synthesis, odour characteristics and antibacterial activities of the stereoisomeric forms of whisky lactone and its thiono analogues. Flavour Fragr. J. 2017, 32 (1), 29–35. View Source
